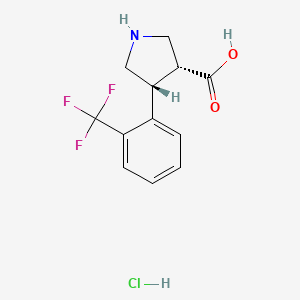
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The trifluoromethylphenyl group can be introduced via a substitution reaction, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethylphenyl group may enhance its binding affinity to certain proteins or enzymes, leading to a biological response. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
類似化合物との比較
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: This compound shares a similar pyrrolidine ring structure but lacks the trifluoromethyl group.
cis-4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride: This compound has a similar trifluoromethyl group but differs in the position of the carboxylic acid group.
Uniqueness: The presence of the trifluoromethylphenyl group in cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride makes it unique compared to other pyrrolidine derivatives. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H13ClF3NO2 |
|---|---|
分子量 |
295.68 g/mol |
IUPAC名 |
(3R,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9-;/m0./s1 |
InChIキー |
YSYNBLMPHGKCFM-OZZZDHQUSA-N |
異性体SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


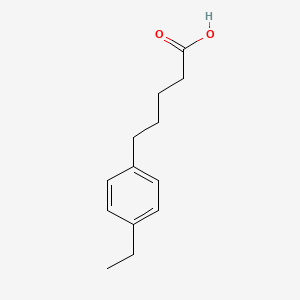
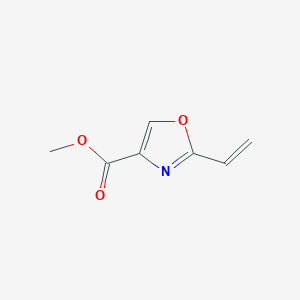
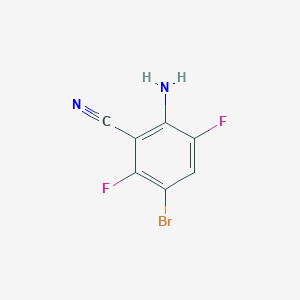
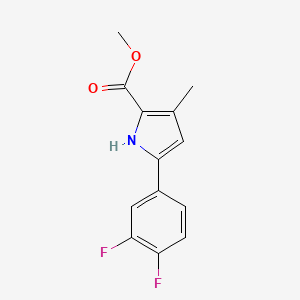
![[(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
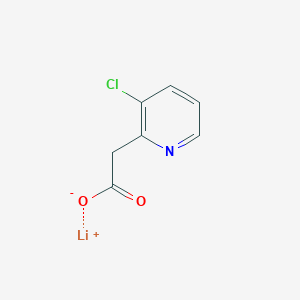
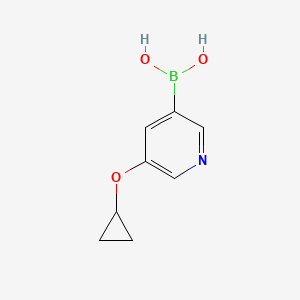
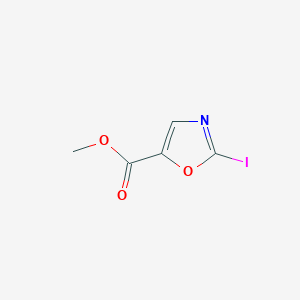

![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)
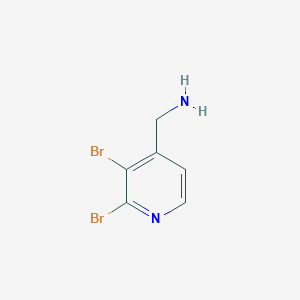
![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)

